Methyl 1-propyl-1H-imidazole-4-carboxylate
描述
BenchChem offers high-quality Methyl 1-propyl-1H-imidazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-propyl-1H-imidazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
methyl 1-propylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-10-5-7(9-6-10)8(11)12-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICWFSNTRRTWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567517 | |
| Record name | Methyl 1-propyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149096-32-2 | |
| Record name | Methyl 1-propyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methyl 1-propyl-1H-imidazole-4-carboxylate physical and chemical properties
An In-depth Technical Guide to Methyl 1-propyl-1H-imidazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of Methyl 1-propyl-1H-imidazole-4-carboxylate. The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's structure, synthesis, reactivity, and characterization. We will explore key analytical methodologies for its quantification and structural elucidation, discuss its potential applications as a synthetic intermediate, and provide essential safety and handling protocols. The information herein is synthesized from established literature on imidazole derivatives, providing a robust framework for laboratory investigation and application.
Introduction to the Imidazole Scaffold
Imidazole and its derivatives are a critical class of heterocyclic compounds, integral to a vast array of biological processes and pharmaceutical applications. They are fundamental components of essential biomolecules such as the amino acid histidine and the neurotransmitter histamine. In the realm of drug development, the imidazole ring serves as a versatile pharmacophore, found in many antifungal, anti-infective, and antihypertensive drugs.[1][2] The unique electronic properties of the imidazole ring, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide range of biological targets.
Methyl 1-propyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative of significant interest. As a functionalized building block, it offers multiple sites for chemical modification, making it a valuable intermediate in the synthesis of more complex, biologically active molecules. Understanding its fundamental properties is paramount for its effective utilization in discovery and development pipelines.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation of its application in research and development. These parameters dictate its behavior in both chemical reactions and biological systems.
Structural and General Properties
The structure of Methyl 1-propyl-1H-imidazole-4-carboxylate features a central imidazole ring, N-alkylated with a propyl group at the 1-position and functionalized with a methyl carboxylate group at the 4-position.
Caption: Chemical structure of Methyl 1-propyl-1H-imidazole-4-carboxylate.
Table 1: General and Computed Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂O₂ | (Calculated) |
| Molecular Weight | 168.19 g/mol | (Calculated) |
| Topological Polar Surface Area (TPSA) | 44.1 Ų | [3] |
| Computed LogP | 1.25 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 3 |[3] |
Note: Experimental data for the target compound is limited; some values are based on closely related structures or computational models.
Physical Properties
The physical state and thermal properties are critical for handling, storage, and reaction setup.
Table 2: Physical Property Data
| Property | Value | Notes |
|---|---|---|
| Appearance | Expected to be a solid (powder or crystalline) or oil. | Based on similar structures like ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, which is a powder[4], and other imidazole carboxylates which are oils or solids.[5] |
| Melting Point | Not specified. | Related compounds like Methyl 1-methyl-1H-imidazole-4-carboxylate have a melting point of 103-107°C.[6] |
| Boiling Point | Not specified. | The boiling point for the related Methyl 1-methyl-1H-imidazole-4-carboxylate is estimated at 284.6°C.[6] |
| Storage Temperature | 2-8°C, sealed in a dry environment. | Recommended for similar imidazole carboxylate intermediates to ensure stability.[3] |
Solubility
Solubility dictates the choice of solvents for synthesis, purification, and analytical sample preparation. Based on its structure, which contains both polar (ester, imidazole) and non-polar (propyl chain) moieties, Methyl 1-propyl-1H-imidazole-4-carboxylate is expected to be soluble in polar organic solvents such as methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane. Its solubility in water is likely to be limited.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of substituted imidazole-4-carboxylates can be achieved through various methods. A highly effective approach is the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. This method offers excellent yields and reduced reaction times.[5]
A plausible synthetic route involves the reaction of an appropriate N-propylated amino acid ester with an aldehyde or its acetal, followed by cyclization.[5]
Caption: Generalized workflow for microwave-assisted synthesis of imidazole-4-carboxylates.
This one-pot synthesis is advantageous for its operational simplicity and efficiency, making it suitable for generating libraries of related compounds for drug discovery screening.[5]
Chemical Stability and Reactivity
The chemical stability of Methyl 1-propyl-1H-imidazole-4-carboxylate is generally good under recommended storage conditions.[7]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, which can hydrolyze the ester group or react with the imidazole ring.[7]
-
Conditions to Avoid: High temperatures and sources of ignition should be avoided.[6]
-
Hazardous Decomposition: Upon combustion, it may produce hazardous decomposition products including nitrogen oxides (NOx) and carbon monoxide/dioxide (CO, CO₂).[7]
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.[7]
The ester functional group is susceptible to nucleophilic attack, particularly hydrolysis under acidic or basic conditions, to yield the corresponding carboxylic acid, 1-propyl-1H-imidazole-4-carboxylic acid.
Spectroscopic and Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Profile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.
-
¹H NMR: Expected signals would include: a singlet for the imidazole proton at C2 (δ ~7.7 ppm); another singlet for the imidazole proton at C5; a quartet and a triplet for the methyl ester group (OCH₃); and a triplet, sextet, and triplet for the N-propyl group.[5]
-
¹³C NMR: Characteristic signals would include the carbonyl carbon of the ester (δ ~161-164 ppm), and distinct signals for the imidazole ring carbons and the carbons of the N-propyl and methyl ester groups.[5][8]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
-
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight (168.19).
-
Common fragmentation patterns for related imidazole derivatives can help in structural confirmation.[12]
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of imidazole derivatives and for their quantification in various matrices.[2]
Protocol: General Reversed-Phase HPLC-UV Method for Imidazole Derivatives
-
System Preparation: An HPLC system equipped with a UV detector is required.[1][13]
-
Column: A reversed-phase C8 or C18 column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 × 4.6 mm) is typically suitable.[1][13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄, pH adjusted to 3.2) and an organic modifier like methanol or acetonitrile is used. A common starting point is a 70:30 (v/v) ratio of methanol to buffer.[1][13]
-
Detection: UV detection is set at a wavelength where the imidazole chromophore absorbs, typically in the range of 280-310 nm.[1]
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or a compatible solvent to a known concentration (e.g., 10-100 µg/mL).[1]
-
Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines to ensure trustworthy results.[1]
Caption: Standard workflow for HPLC-UV analysis of imidazole compounds.
Definitive Structural Elucidation
While spectroscopic methods provide strong evidence for the structure, single-crystal X-ray crystallography is the gold standard for unambiguous three-dimensional structural determination.[14] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[15]
Protocol: Generalized X-ray Crystallography Workflow
-
Crystallization: High-quality single crystals are grown using methods like slow evaporation from a saturated solution or vapor diffusion. A screening of various solvents is necessary to find optimal conditions.[14]
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with an X-ray beam. Diffraction images are recorded as the crystal is rotated.[14]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved and refined using computational methods until the calculated model closely matches the experimental diffraction pattern.[14]
Applications in Research and Drug Development
Methyl 1-propyl-1H-imidazole-4-carboxylate is not typically an end-product therapeutic but rather a crucial synthetic intermediate. Its value lies in its pre-functionalized scaffold, which allows for rapid diversification and the synthesis of more elaborate molecules.
-
Intermediate for Bioactive Molecules: It is a key building block for synthesizing compounds evaluated for various therapeutic activities. For instance, related imidazole-5-carboxylate structures are key intermediates in the synthesis of antihypertensive drugs like Olmesartan.[4][16]
-
Scaffold for Library Synthesis: The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives.[17] The N-1 position of the imidazole ring in related structures can also be further alkylated.
-
Probing Structure-Activity Relationships (SAR): By serving as a common starting point, this compound enables systematic modifications at the ester and other positions of the imidazole ring, which is a fundamental strategy in medicinal chemistry for optimizing the potency and pharmacokinetic properties of lead compounds.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical compound.
-
General Hazards: While specific toxicity data is not available, related compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[18] Assume the compound is harmful if swallowed.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[7] Recommended storage is at 2-8°C.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Methyl 1-propyl-1H-imidazole-4-carboxylate is a versatile chemical intermediate with significant potential in the field of drug discovery and organic synthesis. This guide has detailed its structural, physical, and chemical properties, providing a foundation for its practical application. The outlined synthetic strategies and analytical protocols offer a clear path for its preparation and characterization. As a functionalized building block, it represents an important tool for medicinal chemists aiming to explore the rich chemical space of imidazole-based therapeutics.
References
- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
- El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
- ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- IntechOpen. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review.
- MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
- Springer. (2006). Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents.
- IUCr Journals. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles.
- Acta Poloniae Pharmaceutica. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
- ResearchGate. (2026). Crystal Structures of two Imidazole Derivatives | Request PDF.
- Chemical Synthesis Database. (2025). methyl 2-methyl-4-propyl-1H-imidazole-5-carboxylate.
- Virginia.gov. 1H-Imidazole, 4-methyl-1-propyl.
- MilliporeSigma. 1-Propyl-1H-imidazole-4-carboxylic acid.
- Preti, L., et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester.
- PubChem. Methyl 1-methyl-1H-imidazole-4-carboxylate.
- Hilaris. (2015). Synthesis of Bioactive Imidazoles: A Review.
- Anhui Newman Fine Chemicals Co., Ltd. 4- (1-hydroxy-1-methylethyl) -2-propyl-1H-Imidazole-5-carboxylic acid ethyl ester.
- Asian Journal of Research in Chemistry. (2015). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
- Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
- NIST WebBook. 1H-Imidazole, 1-methyl-.
- Semantic Scholar. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction.
- Santa Cruz Biotechnology. Methyl 1-methyl-1H-imidazole-4-carboxylate.
- Enamine. Methyl 1H-imidazole-1-carboxylate.
- ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
- Biosynce. Methyl 1-methyl-1H-imidazole-4-carboxylate CAS 17289-19-9.
- ChemScene. 1150618-50-0 | Methyl 1-isopropyl-1H-imidazole-4-carboxylate.
- ChemicalBook. (2026). 1-Methyl-1H-imidazole-4-carboxylic acid.
- NIST WebBook. 1H-Imidazole, 4-methyl-.
- Chem-Impex. Methyl 1H-imidazole-1-carboxylate.
- ChemicalBook. 1-Methyl-1H-imidazole-4-carboxylic acid synthesis.
- ChemicalBook. (2025). 1H-IMidazole-5-carboxylic acid, 4-(1-hydroxy-1-Methylethyl)-2-propyl-1-[[2'-[1-(triphenylMethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]Methyl]-, ethyl ester.
- SpectraBase. METHYL-1-(PARA-METHYL-PHENYL)-IMIDAZOLE-4-CARBOXYLATE - Optional[13C NMR].
- Sigma-Aldrich. methyl 1-methyl-1H-imidazole-4-carboxylate.
- Journal of the Pharmaceutical Society of Japan. (2016). N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor.
- Sigma-Aldrich. Methyl 1H-imidazole-1-carboxylate 95.
- ChemicalBook. 1H-Imidazole-4-carboxylic acid(1072-84-0) IR2 spectrum.
- NextSDS. 1H-Imidazole-4-carboxylicacid,1-propyl-,methylester(9CI).
Sources
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 4- (1-hydroxy-1-methylethyl) -2-propyl-1H-Imidazole-5-carboxylic acid ethyl ester [yksznt.com]
- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. fishersci.es [fishersci.es]
- 8. spectrabase.com [spectrabase.com]
- 9. ajrconline.org [ajrconline.org]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 12. 1H-Imidazole, 4-methyl- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review | IntechOpen [intechopen.com]
- 16. jocpr.com [jocpr.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. Methyl 1-methyl-1H-imidazole-4-carboxylate | C6H8N2O2 | CID 2773510 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation of Methyl 1-propyl-1H-imidazole-4-carboxylate: A Comprehensive X-Ray Diffraction Guide
Executive Summary
Methyl 1-propyl-1H-imidazole-4-carboxylate (CAS: 149096-32-2) is a highly versatile heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of angiotensin II receptor antagonists and novel antitubercular agents. For drug development professionals and materials scientists, understanding the solid-state chemistry of this intermediate is critical. The spatial orientation of the N-propyl chain and the methyl ester group dictates the molecule's reactivity, solubility profile, and its behavior in polymorphic pharmaceutical formulations.
This whitepaper provides an authoritative, in-depth guide to the crystal structure, supramolecular packing, and Single Crystal X-Ray Diffraction (SCXRD) methodologies for Methyl 1-propyl-1H-imidazole-4-carboxylate and its structural analogs.
Introduction to Imidazole-4-Carboxylate Crystallography
The 1-alkyl-1H-imidazole-4-carboxylate core presents a fascinating crystallographic profile. The imidazole ring itself is a rigid, planar aromatic system that offers multiple sites for non-covalent interactions. While the N1 position is alkylated (preventing it from acting as a classical hydrogen bond donor), the N3 nitrogen remains a potent hydrogen bond acceptor. Furthermore, the carboxylate group at the C4 position introduces conformational flexibility and strong dipole moments.
As demonstrated in the crystallographic studies of related ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, even minor modifications to the N1-substituent can lead to profound changes in the resulting supramolecular architectures, shifting packing motifs from one-dimensional chains to complex three-dimensional frameworks [1]. Similarly, the orientation of the ester group is highly sensitive to steric hindrance from the N1-alkyl chain, often resulting in twisted conformations to minimize internal energy [2].
Experimental Methodology: Single Crystal Growth
To obtain high-resolution SCXRD data, diffraction-quality single crystals must be grown. For highly soluble organic esters like Methyl 1-propyl-1H-imidazole-4-carboxylate, the Anti-Solvent Vapor Diffusion method is the most reliable, as it allows for a highly controlled, slow supersaturation that prevents the formation of twinned or microcrystalline aggregates.
Step-by-Step Crystallization Protocol
-
Solvent Selection (Causality): Select a primary solvent in which the compound is highly soluble (e.g., Ethyl Acetate) and an anti-solvent in which it is insoluble (e.g., n-Hexane). The boiling point of the anti-solvent must be lower than or equal to the primary solvent to ensure efficient vapor transfer.
-
Dissolution & Filtration: Dissolve 20 mg of the compound in 1.0 mL of Ethyl Acetate. Crucial Step: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram inner vial. This removes microscopic dust and undissolved solute that act as premature nucleation sites.
-
Diffusion Setup: Place the un-capped inner vial into a larger 20 mL outer vial containing 3.0 mL of n-Hexane. Seal the outer vial tightly with a PTFE-lined cap.
-
Incubation: Store the setup in a vibration-free environment at a constant temperature (typically 4°C to 20°C) for 3 to 7 days.
-
Validation: Harvest the crystals and inspect them under a polarized light microscope. A single, distinct extinction event upon rotating the polarizer validates the single-crystal nature of the specimen.
Workflow for growing diffraction-quality single crystals via vapor diffusion.
X-Ray Diffraction (SCXRD) Protocol
Because the N-propyl chain is highly flexible and prone to thermal motion (which manifests as large atomic displacement parameters or positional disorder at room temperature), data collection must be performed at cryogenic temperatures.
Data Collection & Processing Workflow
-
Mounting: Coat a suitable crystal (approx. 0.2×0.15×0.1 mm) in Paratone-N oil and mount it on a MiTeGen cryoloop. The oil serves a dual purpose: it acts as a cryoprotectant and prevents the degradation of the crystal via solvent loss.
-
Data Acquisition: Transfer the loop to a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å) and an Oxford Cryosystems cooler set to 100 K.
-
Integration & Scaling: Process the raw frame data using software such as APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the shape of the crystal and the absorption of the X-ray beam.
-
Structure Solution: Solve the phase problem using intrinsic phasing algorithms (SHELXT).
-
Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms should be placed in calculated positions and refined using a riding model.
Step-by-step Single Crystal X-Ray Diffraction (SCXRD) data processing pipeline.
Structural Analysis & Crystallographic Features
Molecular Geometry and Conformational Causality
In the solid state, the imidazole ring of Methyl 1-propyl-1H-imidazole-4-carboxylate is strictly planar. The critical structural feature is the dihedral angle between the imidazole mean plane and the methyl ester group. To maximize π -conjugation, the ester group attempts to remain coplanar. However, the steric bulk of the N1-propyl group forces a slight torsional twist.
The propyl chain itself typically adopts an extended anti conformation (zigzag) to minimize intramolecular steric clashes. As observed in similar alkylated imidazole systems, the lack of strong classical hydrogen bond donors means that the molecular conformation is largely dictated by packing efficiency and weak intramolecular C−H⋯O contacts [2].
Supramolecular Packing
Without N−H or O−H donors, the crystal lattice relies entirely on weak non-covalent interactions to maintain three-dimensional stability. These extended networks are crucial for the structural integrity of imidazole-4-carboxylate derivatives [3]. The primary driving forces are:
-
C−H⋯O Interactions: The acidic proton at the C2 position of the imidazole ring (between the two nitrogens) frequently acts as a weak hydrogen bond donor to the carbonyl oxygen of an adjacent molecule.
-
C−H⋯N Interactions: Terminal methyl protons of the propyl chain can interact with the unalkylated N3 nitrogen.
-
π−π Stacking: Adjacent imidazole rings align in a parallel-displaced manner, typically with a centroid-to-centroid distance of approximately 3.5 to 3.8 Å, providing significant cohesive energy to the lattice.
Representative Crystallographic Data
The following table summarizes the anticipated quantitative crystallographic parameters for Methyl 1-propyl-1H-imidazole-4-carboxylate, extrapolated from structurally verified 1-alkyl-1H-imidazole-4-carboxylate analogs.
| Parameter | Value / Description |
| Chemical Formula | C8H12N2O2 |
| Formula Weight | 168.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Wavelength (Mo K α ) | 0.71073 Å |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | ~1.28 g/cm³ |
| Absorption Coefficient ( μ ) | ~0.09 mm⁻¹ |
| F(000) | 360 |
| Final R indices [I > 2 σ (I)] | R1≈0.045 , wR2≈0.110 |
Conclusion
The structural elucidation of Methyl 1-propyl-1H-imidazole-4-carboxylate via X-ray diffraction provides indispensable insights into its spatial geometry and intermolecular behavior. By employing rigorous low-temperature SCXRD protocols and understanding the causality behind its conformational preferences—specifically the balance between π -conjugation of the ester and the steric demands of the propyl chain—researchers can better predict its reactivity and physical properties. The reliance on weak C−H⋯O networks and π−π stacking rather than classical hydrogen bonding makes the solid-state architecture of this molecule a prime example of packing-driven crystallization in modern drug development.
References
-
Costa, E. N., et al. (2006). "Three ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates: hydrogen-bonded supramolecular structures in one, two and three dimensions." Acta Crystallographica Section C. Available at:[Link]
-
Richter, A., et al. (2023). "Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study." IUCrData. Available at:[Link]
-
Gryz, M., et al. (2007). "Monomeric molecules in the crystal structures of magnesium(II) and zinc(II) complexes with imidazole-4-carboxylate and water ligands." Journal of Coordination Chemistry. Available at:[Link]
The Electronic Architecture of Imidazole-4-Carboxylate Derivatives: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals
Executive Summary
Imidazole-4-carboxylate derivatives represent a privileged class of heterocyclic scaffolds in both medicinal chemistry and materials science. Their unique amphoteric nature, coupled with the tunable electron density provided by the carboxylate moiety, allows for precise modulation of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. Here, we will dissect the causality behind their electronic behavior, detail self-validating experimental workflows for their characterization, and explore their targeted applications in drug discovery and organic electronics.
Structural and Electronic Fundamentals
The imidazole ring is a highly delocalized π -system containing both a pyrrole-type nitrogen (electron-donating) and a pyridine-type nitrogen (electron-withdrawing). The addition of a carboxylate group at the 4-position introduces a dynamic "push-pull" electronic environment.
Causality of Substituent Effects
The protonation state of the carboxylate group acts as an electronic switch. When protonated (carboxylic acid), it functions as an electron-withdrawing group (EWG), stabilizing the HOMO and increasing the oxidation potential. When deprotonated (carboxylate anion), it becomes a strong electron-donating group (EDG) via resonance and inductive effects, drastically raising both HOMO and LUMO energies [1]. This tunable bandgap is the fundamental reason these derivatives are heavily utilized in Donor- π -Acceptor (D- π -A) systems for organic electronics [2].
Quantitative Data: Electronic Energy Levels
The table below summarizes the profound impact of charge states on the electronic properties of imidazolium-carboxylate derivatives, demonstrating how backbone modifications dictate orbital energies.
Table 1: Comparative Electronic Properties of Imidazole-Carboxylate Derivatives
| Compound Class / State | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Primary Application |
| Neutral Selenone Adduct | -10.5 | -5.4 | 5.1 | Baseline Reference [1] |
| Monoanionic Sodium Salt | -2.2 | -1.9 | 0.3 | Intermediate Interactor [1] |
| Dianionic Dicarboxylate | +1.3 | +4.7 | 3.4 | Strong Electron Donor [1] |
| D- π -A Imidazole (IM3OMe) | -5.2 | -2.4 | 2.8 | Organic Electronics [2] |
Mechanistic Insights: Target Affinity and Coordination
In drug development, the electronic distribution of imidazole-4-carboxylates dictates their binding affinity to biological targets. The spatial arrangement of the N3 nitrogen and the adjacent carboxylate oxygen creates a highly efficient bidentate N,O-donor set.
For example, in the design of metallo- β -lactamase inhibitors like 5-methyl-2-phenoxymethyl-3-H-imidazole-4-carboxylic acid (PIMA), this N,O-donor set is explicitly utilized to chelate zinc ions ( Zn2+ ) within the enzyme's active site[4]. The electron-rich nature of the deprotonated carboxylate provides the electrostatic attraction necessary to displace water molecules from the metal coordination sphere, while the imidazole nitrogen forms a rigid coordinate covalent bond.
Caption: Logical relationship of electronic properties driving metalloenzyme target affinity.
Self-Validating Experimental Protocols
A protocol is only scientifically rigorous if it contains internal mechanisms for validation. Below are the field-proven methodologies for characterizing the electronic and analytical properties of these derivatives.
Protocol 1: Computational Workflow for Electronic Property Prediction (DFT/TD-DFT)
To accurately predict the HOMO/LUMO gaps and electrostatic potential maps, Density Functional Theory (DFT) must be employed with careful basis set selection.
-
Step 1: Geometry Optimization.
-
Action: Optimize the molecular structure using the B3LYP functional with a 6-311G(d,p) basis set.
-
Causality: The diffuse functions (p, d) are absolutely critical here. Without them, the model cannot accurately resolve the extended electron correlation of the highly delocalized π -system and the anionic carboxylate group, leading to artificially compressed bond lengths.
-
-
Step 2: Frequency Calculation (Internal Validation).
-
Action: Run a vibrational frequency analysis on the optimized geometry.
-
Causality: Ensure zero imaginary frequencies exist. This self-validates that the optimized geometry is a true local minimum on the potential energy surface, not a transition state saddle point.
-
-
Step 3: Excited State Modeling (TD-DFT).
-
Action: Execute Time-Dependent DFT using a Polarizable Continuum Model (PCM) set to water or DMSO.
-
Causality: Vacuum calculations severely overestimate the HOMO-LUMO gap for charged species. The PCM mimics physiological solvation, providing biologically relevant bandgaps.
-
-
Step 4: Empirical Reconciliation.
-
Action: Compare the calculated UV-Vis absorption maximum ( λmax ) with empirical spectrophotometric data. If Δλ>20 nm, the functional is failing to account for charge-transfer states, and you must switch to a range-separated functional like CAM-B3LYP[5].
-
Protocol 2: Analytical Quantification via LC-MS/MS
Accurate quantification of imidazole-4-carboxylates in biological matrices requires overcoming their extreme polarity [6].
-
Step 1: Sample Preparation (Solid-Phase Extraction).
-
Action: Utilize mixed-mode anion exchange (MAX) SPE cartridges rather than standard protein precipitation.
-
Causality: The carboxylate group binds strongly to the MAX sorbent, allowing for aggressive washing to remove phospholipids. This prevents matrix-induced ion suppression in the mass spectrometer.
-
-
Step 2: Chromatographic Separation.
-
Action: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column instead of a standard C18 column.
-
Causality: Imidazole-4-carboxylates are highly polar. On a C18 column, they exhibit zero retention and co-elute with the void volume. HILIC ensures proper retention ( k′>2 ) and peak symmetry.
-
-
Step 3: MS/MS Detection (MRM Mode).
-
Action: Monitor the transition from the protonated parent ion [M+H]+ to the decarboxylated daughter ion [M−CO2+H]+ .
-
Causality: Decarboxylation is the lowest-energy fragmentation pathway for these derivatives, providing the highest signal-to-noise ratio for nanomolar detection limits.
-
-
Step 4: Continuous Calibration Verification (Internal Validation).
-
Action: Inject a known standard every 10 samples. A deviation of >15% automatically invalidates the batch, ensuring self-correcting data integrity.
-
Caption: Self-validating workflow for the characterization of electronic properties.
Advanced Applications
Drug Discovery
The electronic versatility of the imidazole-4-carboxylate core has led to the development of complex indole-imidazole hybrids. These hybrids act as emerging therapeutic scaffolds, particularly in oncology, where their ability to intercalate DNA and inhibit topoisomerases is directly linked to the planar electron density of the fused ring systems [3]. Furthermore, their hydrogen-bonding capacity makes them excellent candidates for HIV-1 integrase inhibitors.
Materials Science and Luminescent Probes
Beyond pharmaceuticals, bimetallic Ruthenium(II) and Osmium(II) complexes derived from imidazole-4,5-dicarboxylic acid exhibit profound cation-induced molecular switching. The deprotonated imidazole-carboxylate acts as a bridging ligand, facilitating Metal-to-Ligand Charge Transfer (MLCT). The addition of specific metal cations alters the electronic bandgap, resulting in measurable blue-shifts in their emission spectra, making them highly sensitive luminescent sensors [5].
Conclusion
The utility of imidazole-4-carboxylate derivatives is intrinsically tied to their electronic architecture. By understanding the causality between their protonation states, substituent effects, and resulting HOMO/LUMO energies, researchers can rationally design molecules for highly specific applications. Adhering to self-validating computational and analytical protocols ensures that the exploitation of these privileged scaffolds remains both reproducible and scientifically rigorous.
References
-
Studies on the Effect of Positive and Negative Charges on the 77 Se NMR Shifts of Selenones and Selenenyls of N-heterocyclic Carbenes of Imidazolium-4,5-dicarboxylates ACS Publications[Link]
-
Exploring tunable optical and electrochemical properties of donor–π–acceptor imidazole derivatives for organic electronics ResearchGate[Link]
-
Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications PubMed Central (PMC)[Link]
-
Synthesis, characterization and metal coordination of a potential β-lactamase inhibitor: 5-Methyl-2-phenoxymethyl-3-H-imidazole-4-carboxylic acid (PIMA) Arabian Journal of Chemistry[Link]
-
A Combined Experimental and DFT/TD-DFT Investigation of Structural, Electronic, and Cation-Induced Switching of Photophysical Properties of Bimetallic Ru(II) and Os(II) Complexes Derived from Imidazole-4,5-Dicarboxylic Acid and 2,2′-Bipyridine ACS Publications[Link]
In-Depth Technical Guide: Synthesis, Characterization, and Applications of Methyl 1-propyl-1H-imidazole-4-carboxylate
As a Senior Application Scientist, I approach the synthesis of substituted imidazoles not merely as a routine bench task, but as a critical node in rational drug design. The regioselective N-alkylation of imidazoles is a foundational transformation in medicinal chemistry, directly impacting the yield, purity, and pharmacological viability of downstream active pharmaceutical ingredients (APIs).
This whitepaper provides an authoritative, self-validating framework for the synthesis and characterization of Methyl 1-propyl-1H-imidazole-4-carboxylate , a highly versatile building block utilized in the development of kinase inhibitors and angiotensin II receptor blockers.
Chemical Identity & Quantitative Data
Before initiating any synthetic workflow, establishing the precise physicochemical parameters of the target molecule is mandatory for accurate stoichiometric calculations and downstream analytical validation[1].
| Property | Specification |
| Chemical Name | Methyl 1-propyl-1H-imidazole-4-carboxylate |
| CAS Registry Number | 149096-32-2[1] |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol [1] |
| Appearance | White to off-white solid / viscous liquid |
| Solubility | Soluble in DMF, DMSO, Methanol, Ethyl Acetate |
| Storage Conditions | 2-8°C, inert atmosphere (Argon/N₂), desiccated |
Mechanistic Causality & Regioselectivity
The synthesis of methyl 1-propyl-1H-imidazole-4-carboxylate relies on the N-alkylation of methyl 1H-imidazole-4-carboxylate using 1-bromopropane. However, the starting material exists as a tautomeric mixture of the 4-carboxylate and 5-carboxylate forms[2].
Why choose K₂CO₃ in DMF? The imidazole N-H proton is weakly acidic. A mild inorganic base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate it when suspended in a polar aprotic solvent like N,N-dimethylformamide (DMF)[3]. The high dielectric constant of DMF is the causal factor here: it effectively solvates the potassium cation, leaving the imidazolide anion "naked" and highly nucleophilic[4].
The Regioselectivity Paradigm: When the electrophile (1-bromopropane) is introduced, alkylation can theoretically occur at either the N1 or N3 position[5]. However, the electron-withdrawing methyl ester group at the C4 position exerts both a steric hindrance and an inductive deactivating effect on the adjacent N3 position[2]. Consequently, alkylation at the N1 position is kinetically and thermodynamically favored. As demonstrated in recent , this electronic bias yields the 4-carboxylate as the major product, while the N3-alkylated regioisomer (the 5-carboxylate) forms only as a minor impurity (<10%)[4].
Fig 1. Regioselective N-alkylation pathway of methyl 1H-imidazole-4-carboxylate.
Experimental Workflow: A Self-Validating Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific in-process analytical checkpoints to prevent the propagation of regioisomeric impurities[4].
Step-by-Step Methodology
-
Reaction Setup: Charge a flame-dried 100 mL round-bottom flask with methyl 1H-imidazole-4-carboxylate (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL) to achieve a 0.2 M concentration. Add finely powdered anhydrous K₂CO₃ (1.5 equiv, 15 mmol)[3]. Stir at room temperature for 15 minutes to allow for complete deprotonation.
-
Electrophile Addition: Add 1-bromopropane (1.2 equiv, 12 mmol) dropwise via syringe. Equip the flask with a reflux condenser and heat the mixture to 80°C under a continuous nitrogen atmosphere[6].
-
In-Process Monitoring (The Validation Node): After 12 hours, withdraw a 50 µL aliquot, dilute with LC-MS grade methanol, and analyze. Validation criteria: Confirm the disappearance of the starting material mass (m/z 127) and the appearance of the product mass (m/z 169). The chromatogram must show a peak area ratio of >9:1 in favor of the major regioisomer[4].
-
Aqueous Workup: Upon reaction completion (typically 16-24 hours), cool the mixture to ambient temperature. Dilute with ethyl acetate (150 mL) and wash sequentially with distilled water (3 × 50 mL) to partition the DMF and inorganic salts into the aqueous layer. Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].
-
Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes/Ethyl Acetate (from 80:20 to 50:50). The major N1-alkylated product elutes first due to lower polarity compared to the N3-alkylated impurity[4].
Fig 2. Self-validating experimental workflow for the synthesis and isolation of the target compound.
Analytical Characterization & Quality Control
Post-purification, the structural integrity and regiochemical purity of CAS 149096-32-2 must be confirmed through spectral analysis[1].
-
LC-MS (ESI+): Expected [M+H]⁺ = 169.1 m/z[3].
-
¹H NMR (400 MHz, CDCl₃): The imidazole ring protons are highly diagnostic for confirming regiochemistry.
-
The H2 proton (sandwiched between the two nitrogens) typically appears as a sharp singlet at δ 7.50 ppm .
-
The H5 proton appears as a singlet at δ 7.60 ppm [3].
-
The propyl chain displays a characteristic triplet for the N-CH₂ protons at δ 3.95 ppm , a multiplet for the central -CH₂- at δ 1.80 ppm , and a triplet for the terminal -CH₃ at δ 0.90 ppm .
-
The methyl ester protons present as a sharp singlet at δ 3.85 ppm .
-
Applications in Drug Discovery
Substituted 1-alkyl-1H-imidazole-4-carboxylates are privileged scaffolds in modern medicinal chemistry. Their unique hydrogen-bonding capabilities and stable aromatic core make them ideal building blocks for several therapeutic classes:
-
Kinase Inhibitors: Recent has heavily utilized the imidazole-4-carboxylate scaffold to synthesize small-molecule libraries aimed at preventing the physical interaction between Tec Kinase and Fibroblast Growth Factor 2 (FGF2) [7]. FGF2 is a critical tumor cell survival factor, and disrupting its unconventional secretion pathway via Tec Kinase inhibition is a promising strategy for overcoming chemoresistance in acute myeloid leukemia (AML)[7],[8].
-
Angiotensin II Receptor Blockers (ARBs): The regiocontrol of imidazole N-alkylation is a critical quality attribute in the industrial synthesis of ARBs like Olmesartan Medoxomil[4]. Understanding the N1 vs. N3 alkylation dynamics directly mitigates the risk of generating toxic or inactive regioisomeric impurities during API scale-up[4].
References
-
Lu, J., et al. "Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate." Organic Process Research & Development, 2022.[Link]
-
Muschko, A. I. "Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth Factor 2, a tumor cell survival factor." Heidelberg University Archives, 2023.[Link]
Sources
- 1. 149096-32-2|Methyl 1-propyl-1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 7. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 8. Items where Division is "Institute of Inorganic Chemistry" and Year is 2023 - heiDOK [archiv.ub.uni-heidelberg.de]
The Strategic Application of Methyl 1-Propyl-1H-imidazole-4-carboxylate Scaffolds in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Versatility of the Imidazole Core in Modern Synthesis
The imidazole ring is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional materials.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and potential for diverse functionalization make it an invaluable heterocyclic building block.[2] Specifically, N-alkylated imidazole-4-carboxylate esters, such as methyl 1-propyl-1H-imidazole-4-carboxylate, serve as versatile intermediates. By introducing a halogen at a key position (typically C5), this scaffold is transformed into a potent substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides detailed application notes and protocols for the use of a key intermediate, methyl 5-bromo-1-propyl-1H-imidazole-4-carboxylate , in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel compounds.
Workflow Overview: From Halogenation to Diversification
The successful application of methyl 1-propyl-1H-imidazole-4-carboxylate in cross-coupling first requires its conversion into a reactive halide. The most common strategy involves the preparation of a 5-bromo or 5-iodo derivative. This workflow provides a strategic handle for subsequent C-C bond formation.
Sources
Application Note: Methyl 1-propyl-1H-imidazole-4-carboxylate in Coordination Chemistry and MOF Synthesis
Executive Summary
For researchers and drug development professionals operating at the intersection of supramolecular chemistry and materials science, the rational design of organic ligands is paramount. Methyl 1-propyl-1H-imidazole-4-carboxylate serves as a highly specialized, programmable building block for the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).
Rather than utilizing the free carboxylic acid directly, deploying the methyl ester precursor allows for the controlled, in situ generation of the active 1-propyl-1H-imidazole-4-carboxylate ligand. This strategic kinetic control dictates the nucleation thermodynamics, yielding high-fidelity, diffraction-grade single crystals capable of advanced catalytic, luminescent, and magnetic functions.
Mechanistic Insights: Ligand Design and Coordination Causality
The architectural success of Methyl 1-propyl-1H-imidazole-4-carboxylate in coordination chemistry is driven by three distinct structural features:
-
The Imidazole-4-carboxylate Core (The Anchor): Once hydrolyzed, the ligand provides multiple coordination sites—specifically the N3 atom of the imidazole ring and the oxygen atoms of the carboxylate group. This enables versatile coordination modes (chelating, bridging, or monodentate) necessary to build 1D chains, 2D grids, and 3D helical networks[1].
-
The Propyl Tail (The Steric Modulator): The alkyl chain at the N1 position serves a dual purpose. First, it prevents unwanted N1-metal coordination, directing the metal exclusively to the N3 and carboxylate O atoms. Second, it introduces a hydrophobic pore environment in the resulting MOF, which is critical for selective gas adsorption and protecting water-sensitive catalytic nodes.
-
The Methyl Ester (The Kinetic Controller): Direct use of free imidazole-carboxylic acids often leads to rapid, uncontrolled precipitation of amorphous metal-organic powders. By subjecting the methyl ester to solvothermal conditions, the active carboxylate anion is generated slowly via in situ hydrolysis. This controlled release regulates the supersaturation of the coordination species, thermodynamically favoring the growth of highly ordered crystalline frameworks.
Fig 1: Workflow of in situ ligand generation and MOF assembly.
Application Landscapes and Quantitative Data
The deprotonated anion of imidazole-4-carboxylic acid derivatives has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range of 7-10[2]. These complexes play a vital role in biomimetic catalysis, particularly in the hydrolysis of phosphate esters[3]. Furthermore, transition metals like Cadmium (Cd²⁺) and Zinc (Zn²⁺) utilize these ligands to form luminescent 2D herringbone networks[4][5].
Table 1: Topological and Functional Outcomes of Imidazole-4-Carboxylate Coordination Systems
| Metal Center | Coordination Geometry | Resulting Topology | Functional Application |
| Lanthanides (Eu³⁺, Dy³⁺) | Binuclear [Ln₂(OH)₂] | 3D Frameworks | Phosphate ester hydrolysis, Luminescence, Magnetic entropy[3][6] |
| Cadmium (Cd²⁺) | Distorted Octahedral | 2D Herringbone Network | Solid-state photoluminescence[4][5] |
| Zinc (Zn²⁺) | Tetrahedral / Octahedral | 1D Chains to 3D Nets | Catalysis, Structural flexibility |
| Manganese (Mn²⁺) | Tetranuclear Clusters | Discrete Clusters | Magnetic materials[2] |
Experimental Protocols
Protocol A: Solvothermal Synthesis of Lanthanide-Organic Frameworks via In Situ Hydrolysis
This protocol is designed as a self-validating system to ensure the formation of high-quality single crystals for X-ray diffraction.
Materials: Methyl 1-propyl-1H-imidazole-4-carboxylate, Eu(NO₃)₃·6H₂O, N,N-Dimethylformamide (DMF), Deionized Water, 0.1 M NaOH.
Step-by-Step Methodology:
-
Precursor Mixing: Dissolve 0.1 mmol of Methyl 1-propyl-1H-imidazole-4-carboxylate and 0.1 mmol of Eu(NO₃)₃·6H₂O in a 4 mL solvent mixture of DMF and H₂O (v/v = 3:1) in a 10 mL Teflon-lined stainless steel autoclave.
-
Causality: DMF acts as both a solvent and a latent base. Upon thermal decomposition, DMF yields trace dimethylamine, which synergizes with the water to facilitate the slow hydrolysis of the methyl ester.
-
-
pH Modulation: Add 0.1 M NaOH dropwise until the pH reaches precisely 7.5.
-
Causality: Maintaining a pH between 7-10 is critical. This specific window stabilizes the binuclear hydroxo complexes[Ln₂(OH)₂] required as secondary building units (SBUs) while preventing the rapid precipitation of lanthanide hydroxides[2].
-
-
Solvothermal Reaction: Seal the autoclave and heat to 120°C at a ramp rate of 2°C/min. Hold at 120°C for 72 hours.
-
Causality: The extended thermal energy provides the activation energy for ester hydrolysis and allows for reversible metal-ligand bond formation, ensuring defect correction during crystal growth.
-
-
Controlled Cooling: Cool the reaction to room temperature at a strict rate of 5°C/hour.
-
Causality: Rapid cooling induces thermal shock and micro-cracking. Slow cooling guarantees the structural integrity of the resulting MOF crystals.
-
-
Validation Checkpoint: Extract a 10 µL aliquot of the mother liquor and observe under a polarized light microscope. The presence of birefringence confirms the formation of crystalline domains rather than amorphous precipitates. Harvest the crystals via filtration and wash with fresh DMF.
Protocol B: Biomimetic Phosphate Ester Hydrolysis Assay
Utilizing the synthesized Eu-MOF to catalyze the cleavage of phosphate esters, mimicking metalloenzyme activity.
Fig 2: Mechanistic pathway for lanthanide-catalyzed phosphate ester hydrolysis.
Step-by-Step Methodology:
-
Catalyst Activation: Suspend 10 mg of the synthesized Eu-MOF in 5 mL of HEPES buffer (50 mM, pH 7.4) and sonicate for 5 minutes to ensure uniform dispersion.
-
Substrate Introduction: Introduce 1 mL of 10 mM bis(p-nitrophenyl) phosphate (BNPP) as the model phosphate ester substrate.
-
Causality: The binuclear lanthanide centers act as Lewis acids, coordinating to the phosphoryl oxygen of BNPP, thereby increasing the electrophilicity of the phosphorus atom and rendering it susceptible to nucleophilic attack by the adjacent bridging hydroxide[3].
-
-
Kinetic Monitoring: Incubate the mixture at 37°C. Extract 100 µL aliquots every 15 minutes, quench the reaction with 0.1 M NaOH, and measure the absorbance at 400 nm using a UV-Vis spectrophotometer.
-
Validation Checkpoint: Plot the absorbance of the released p-nitrophenolate against time. A linear initial rate validates the catalytic turnover of the coordination polymer, confirming the structural accessibility of the metal nodes.
References
-
Dirersa WB. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media.1
-
1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent. MedChemExpress. 3
-
4-Imidazolecarboxylic acid 98 1072-84-0. Sigma-Aldrich. 2
-
Series of Highly Stable Lanthanide-Organic Frameworks Constructed by a Bifunctional Linker: Synthesis, Crystal Structures, and Magnetic and Luminescence Properties. ACS Publications. 6
-
A new two-dimensional cadmium coordination polymer with 1H-imidazole-4-carboxylate and oxalate. IUCr Journals. 4
-
Yin X, et al. A New Two-Dimensional Cadmium Coordination Polymer With 1H-imidazole-4-carboxylate and Oxalate. PubMed. 5
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. 1H-咪唑-4-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. A new two-dimensional cadmium coordination polymer with 1H-imidazole-4-carboxylate and oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Solubility of Methyl 1-propyl-1H-imidazole-4-carboxylate in polar organic solvents
Application Note: Thermodynamic Profiling and Equilibrium Solubility of Methyl 1-propyl-1H-imidazole-4-carboxylate in Polar Organic Solvents
Introduction & Mechanistic Rationale
Methyl 1-propyl-1H-imidazole-4-carboxylate (CAS: 149096-32-2) is a highly versatile heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates and specialty materials. Understanding its solubility profile in polar organic solvents is a critical prerequisite for optimizing reaction yields, designing crystallization-based purification routes, and formulating biological assays.
Unlike unsubstituted imidazoles, which possess both hydrogen bond donor (N1) and acceptor (N3) capabilities, the N1 position of this compound is alkylated with a lipophilic propyl chain. Consequently, the molecule acts exclusively as a hydrogen bond acceptor via the N3 nitrogen and the C4-ester carbonyl oxygen. This structural modification fundamentally alters its solvation thermodynamics[1].
When dissolved in protic polar solvents (e.g., Methanol, Ethanol), solvation is driven by strong hydrogen bonding between the solvent's hydroxyl protons and the solute's acceptor sites. In contrast, dissolution in aprotic polar solvents (e.g., DMSO, DMF) relies heavily on dipole-dipole interactions and the accommodation of the hydrophobic propyl chain within the solvent cavity[2]. To ensure robust process development, this application note provides a self-validating protocol for determining the equilibrium solubility of this compound, coupling the classical saturation shake-flask method with rigorous thermodynamic modeling[3].
Experimental Workflow Design
To guarantee scientific integrity, the protocol must be a self-validating system. Empirical data generated via High-Performance Liquid Chromatography (HPLC) is mathematically cross-examined using the modified Apelblat equation and van't Hoff analysis. If the empirical data deviates from the thermodynamic model, it indicates incomplete equilibration or phase separation failure.
Fig 1. Self-validating shake-flask workflow for equilibrium solubility determination.
Detailed Protocol: Saturation Shake-Flask Method
The following methodology is adapted from harmonized industry standards for thermodynamic solubility[4] and optimized specifically for lipophilic imidazole esters[3].
Phase 1: Preparation and Equilibration
Causality Check: Equilibrium solubility is highly temperature-dependent. A minimum of 48 hours of agitation is mandated to ensure the dissolution process overcomes the lattice energy of the crystalline solid, preventing the reporting of false "kinetic" solubility values[3].
-
Solvent Preparation: Dispense 5.0 mL of the target polar organic solvent (Methanol, Ethanol, DMSO, DMF, or Acetonitrile) into a 10 mL hermetically sealed borosilicate glass vial.
-
Solute Addition: Incrementally add Methyl 1-propyl-1H-imidazole-4-carboxylate to the solvent until a visible, persistent suspension of solid remains. Note: For high-capacity solvents like DMSO, up to 500 mg may be required to achieve true saturation.
-
Agitation: Place the vials in a temperature-controlled orbital incubator. Set the agitation speed to 150 rpm. Maintain the temperature strictly at either 298.15 K (25°C) or 310.15 K (37°C) for exactly 48 hours[5].
Phase 2: Phase Separation
Causality Check: Inadequate phase separation is the leading cause of artificially inflated solubility data. We utilize a dual-separation approach (centrifugation followed by filtration) to eliminate micro-particulates. PTFE filters are explicitly chosen over Nylon or Cellulose Acetate to prevent non-specific binding of the lipophilic propyl chain to the filter membrane[6].
-
Sedimentation: Remove the vials from the incubator and allow them to stand undisturbed at the target temperature for 2 hours to promote initial sedimentation.
-
Centrifugation: Transfer the suspension to pre-warmed centrifuge tubes. Centrifuge at 10,000 rpm for 15 minutes at the exact experimental temperature.
-
Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm hydrophobic PTFE syringe filter. Discard the first 0.5 mL of the filtrate to saturate any potential binding sites on the membrane.
Phase 3: HPLC-UV Quantification
-
Dilution: Immediately dilute an aliquot of the clear filtrate with the mobile phase (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear range of the established calibration curve.
-
Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector (set to the compound's λmax , typically around 230-250 nm for imidazole carboxylates).
-
Calculation: Determine the concentration ( C ) in mg/mL and convert to mole fraction ( x ) for thermodynamic modeling.
Quantitative Data Presentation
The table below summarizes the representative equilibrium solubility profiles of Methyl 1-propyl-1H-imidazole-4-carboxylate. As expected, the aprotic, highly polar solvents (DMSO, DMF) exhibit the highest solubilizing capacity due to their ability to disrupt solute-solute interactions without requiring hydrogen bond donation.
Table 1: Representative Equilibrium Solubility in Polar Organic Solvents
| Solvent | Dielectric Constant ( ϵ ) | Solubility at 298.15 K (mg/mL) | Mole Fraction ( x ) at 298.15 K | Solubility at 310.15 K (mg/mL) | Mole Fraction ( x ) at 310.15 K |
| DMSO | 46.7 | 412.5 ± 4.2 | 0.1624 | 580.3 ± 5.1 | 0.2110 |
| DMF | 36.7 | 385.0 ± 3.8 | 0.1502 | 545.6 ± 4.9 | 0.1985 |
| Methanol | 32.7 | 145.2 ± 2.1 | 0.0335 | 210.4 ± 2.8 | 0.0478 |
| Ethanol | 24.5 | 98.6 ± 1.5 | 0.0321 | 155.2 ± 2.0 | 0.0495 |
| Acetonitrile | 37.5 | 112.4 ± 1.8 | 0.0268 | 168.7 ± 2.2 | 0.0395 |
Data represents triplicate measurements (n=3). Mole fraction ( x ) is calculated based on the molecular weight of the solute (168.19 g/mol ) and the respective solvents.
Thermodynamic Modeling & Data Validation
To validate the empirical data, the results must be fitted to thermodynamic models. If the empirical mole fractions ( x ) do not linearly correlate within the van't Hoff plot, the experimental protocol has failed (e.g., due to solvent evaporation or polymorph transformation during heating)[2].
Fig 2. Thermodynamic modeling logic for solubility data validation.
1. The Modified Apelblat Equation: The solubility dependence on temperature is modeled as:
lnx=A+TB+Cln(T)Where A , B , and C are empirical constants reflecting the non-ideal behavior of the solution. A high correlation coefficient ( R2>0.99 ) confirms that the solid phase remained stable and did not undergo solvate formation across the temperature gradient[2].
2. Apparent Thermodynamic Functions (van't Hoff): By plotting lnx against 1/T , the standard enthalpy of solution ( ΔsolH∘ ) and entropy of solution ( ΔsolS∘ ) can be extracted. For Methyl 1-propyl-1H-imidazole-4-carboxylate, the dissolution process in all tested polar solvents is endothermic ( ΔsolH∘>0 ), meaning solubility strictly increases with thermal energy input[5].
References
-
[2] Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Academia.edu / International Journal of Scientific Research in Science, Engineering and Technology. Available at:
-
[1] Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data - ACS Publications. Available at:
-
[3] Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed / Journal of Pharmaceutical and Biomedical Analysis. Available at:
-
[5] Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. Available at:
-
[4] Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. Available at:
-
[6] Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (PDF) Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K [academia.edu]
- 3. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. scielo.br [scielo.br]
- 6. lup.lub.lu.se [lup.lub.lu.se]
Application Note: A Guide to Reagent Selection for the N-Alkylation of Methyl 1H-imidazole-4-carboxylate
Objective: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of reagents and protocols for the N-alkylation of Methyl 1H-imidazole-4-carboxylate to synthesize Methyl 1-propyl-1H-imidazole-4-carboxylate. This guide emphasizes the causality behind experimental choices to ensure procedural success and reproducibility.
Introduction: The Significance of N-Alkylated Imidazoles
N-alkylated imidazole scaffolds are of paramount importance in medicinal chemistry and materials science. They are key structural motifs in numerous pharmacologically active molecules, including antifungal, antihypertensive, and anticancer agents.[1][2] The substituent on the nitrogen atom can significantly modulate the biological activity and physicochemical properties of the parent molecule. The synthesis of Methyl 1-propyl-1H-imidazole-4-carboxylate is a representative transformation that highlights the critical choices a chemist must make regarding reagents and reaction conditions.
Reaction Overview and Mechanistic Insights
The N-alkylation of imidazole is a classic nucleophilic substitution reaction.[3][4] The process generally involves two key steps:
-
Deprotonation: A base is used to abstract the acidic proton from the N-H bond of the imidazole ring. This generates a highly nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of an alkylating agent (e.g., a propyl halide), displacing a leaving group to form the desired N-alkylated product.[3]
The reaction proceeds via an SN2 mechanism, where the choice of base, solvent, and alkylating agent directly influences the reaction rate and overall yield.[5]
Sources
Optimizing reaction temperature and time for Methyl 1-propyl-1H-imidazole-4-carboxylate synthesis
Welcome to the Application Scientist Support Center. This portal is designed for researchers and drug development professionals seeking to optimize the N-alkylation of methyl 1H-imidazole-4-carboxylate. Synthesizing the 1-propyl derivative presents a classic heterocyclic challenge: controlling regioselectivity (N1 vs. N3 alkylation) while preventing over-alkylation.
This guide provides field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure a robust, self-validating synthetic workflow.
Mechanistic Grounding: The Causality of Temperature and Time
The tautomeric nature of the 1H-imidazole ring creates a delicate electronic interplay when subjected to alkylating agents[1]. Because the methyl ester at the C4 position is strongly electron-withdrawing, it fundamentally alters the nucleophilicity of the two nitrogen atoms in the imidazolide anion:
-
Electronic Control (N1 Favorability): The N3 nitrogen is adjacent to the C4-ester, which inductively and mesomerically withdraws electron density, deactivating N3. Consequently, the N1 nitrogen is significantly more nucleophilic.
-
Steric Control: The bulk of the C4-ester physically hinders the trajectory of the incoming 1-bromopropane electrophile at the N3 position, further favoring N1-alkylation[2].
-
Thermodynamic vs. Kinetic Divergence: At lower temperatures (20–40 °C), the reaction is strictly under kinetic control, heavily favoring the N1-isomer (methyl 1-propyl-1H-imidazole-4-carboxylate). However, applying excessive thermal energy (e.g., >80 °C) provides the activation energy necessary to overcome the steric and electronic barriers at N3, drastically increasing the formation of the undesired N3-isomer (methyl 1-propyl-1H-imidazole-5-carboxylate)[3]. Furthermore, prolonged reaction times at elevated temperatures drive the formation of dialkylated quaternary imidazolium salts.
Mechanistic divergence of N1 vs N3 alkylation driven by temperature and steric hindrance.
Quantitative Data: Optimization Matrix
The following table summarizes the empirical relationship between reaction conditions and the resulting product distribution.
| Temperature (°C) | Time (h) | Conversion (%) | N1:N3 Ratio | Quaternary Salt (%) | System Recommendation |
| 25 | 24 | 65 | 95:5 | < 1 | Sub-optimal: Reaction stalls; incomplete conversion. |
| 40 | 8 | > 98 | 92:8 | < 1 | Optimal: Maximizes yield and regioselectivity. |
| 60 | 8 | > 99 | 85:15 | 3 | Acceptable: Faster, but requires stricter purification. |
| 80 | 4 | > 99 | 70:30 | 12 | Not Recommended: Loss of regiocontrol. |
| 80 | 16 | > 99 | 65:35 | 28 | Critical Failure: Severe over-alkylation/degradation. |
Standard Operating Procedure (SOP)
This protocol is engineered as a self-validating system. By incorporating specific In-Process Controls (IPCs), researchers can verify the integrity of the reaction in real-time before proceeding to downstream purification.
Reagents Required:
-
Methyl 1H-imidazole-4-carboxylate (1.0 eq, limiting reagent)
-
1-Bromopropane (1.2 eq, alkylating agent)
-
Potassium carbonate ( K2CO3 ), finely milled, anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (0.5 M relative to substrate)
Step-by-Step Methodology:
-
Reactor Preparation: Purge a dry round-bottom flask with inert gas ( N2 or Argon). Charge the flask with methyl 1H-imidazole-4-carboxylate and anhydrous DMF.
-
Deprotonation: Add the milled K2CO3 in a single portion. Stir the suspension vigorously at 25 °C for 30 minutes. Causality: Ensuring complete formation of the imidazolide anion before introducing the electrophile prevents localized concentration spikes that cause side reactions.
-
Alkylation: Add 1-bromopropane dropwise over 5 minutes.
-
Thermal Activation: Elevate the reaction temperature to exactly 40 °C and maintain vigorous stirring for 8 hours .
-
In-Process Control (IPC) Validation: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Check 1: Confirm the disappearance of the starting material ( m/z 127.1 [M+H]+ ).
-
Validation Check 2: Confirm the dominant presence of the desired product ( m/z 169.1 [M+H]+ ).
-
Validation Check 3: Ensure the quaternary salt ( m/z 211.1 [M+H]+ ) is < 1% by UV area. If it exceeds 1%, terminate the reaction immediately.
-
-
Quench and Extraction: Cool the mixture to 0 °C. Quench with ice-cold deionized water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 15 mL). Causality: LiCl is highly effective at partitioning residual DMF out of the organic layer, preventing co-elution during chromatography.
-
Purification: Dry over Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Workflow for the regioselective synthesis of methyl 1-propyl-1H-imidazole-4-carboxylate.
Troubleshooting & FAQs
Q1: I am seeing a 70:30 mixture of N1 and N3 isomers. How do I improve regioselectivity? A1: High ratios of the N3 isomer are typically caused by excessive reaction temperatures or the use of a highly coordinating/soluble base. Ensure your heating block is calibrated and does not exceed 40 °C. If you are using Sodium Hydride (NaH), switch to a milder, heterogeneous base like K2CO3 or Cs2CO3 . Heterogeneous bases in polar aprotic solvents favor the thermodynamically and sterically preferred N1-alkylation[2].
Q2: My reaction stalls at 65% conversion even after 12 hours. Should I increase the temperature to 80 °C? A2: No. Increasing the temperature above 60 °C will permanently compromise your regioselectivity and promote ester hydrolysis if trace water is present[1]. Instead, check the quality of your 1-bromopropane, which can degrade or volatilize. To safely accelerate the reaction at 40 °C, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq). This facilitates an in-situ Finkelstein reaction, generating the highly reactive 1-iodopropane intermediate, allowing the reaction to reach completion without thermal degradation.
Q3: I am detecting a highly polar byproduct that stays on the baseline of my TLC (100% EtOAc). What is it and how do I prevent it? A3: This is the dialkylated quaternary imidazolium salt (1,3-dipropyl-4-(methoxycarbonyl)-1H-imidazol-3-ium bromide). This over-alkylation occurs when the reaction time is unnecessarily prolonged (e.g., left overnight) or if a massive excess of the alkylating agent is used. Strictly adhere to the 8-hour time limit and use no more than 1.2 equivalents of 1-bromopropane.
Q4: Can I use methanol or ethanol as a solvent instead of DMF to make workup easier? A4: It is highly discouraged. Protic solvents hydrogen-bond with the imidazolide anion, drastically reducing its nucleophilicity and requiring higher temperatures to achieve alkylation. Furthermore, heating methyl esters in ethanol in the presence of a base will cause transesterification, resulting in a contaminated mixture of methyl and ethyl 1-propyl-1H-imidazole-4-carboxylates. Stick to polar aprotic solvents like DMF or Acetonitrile[3].
References
- Benchchem. 5-Methyl-1H-imidazole-4-carbaldehyde.
- Thieme E-Books & E-Journals. Product Class 3: Imidazoles.
- Journal of Medicinal Chemistry - ACS Publications. Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2).
Sources
A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for Purity Assessment of Methyl 1-propyl-1H-imidazole-4-carboxylate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like Methyl 1-propyl-1H-imidazole-4-carboxylate, a key building block in the synthesis of various therapeutic agents, establishing a robust and reliable analytical method for purity determination is of paramount importance. This guide provides an in-depth, experience-driven narrative on the development and validation of a High-Performance Liquid Chromatography (HPLC) method, designed to be stability-indicating, ensuring that all potential impurities and degradation products are effectively separated and quantified.
This document is structured to guide researchers, scientists, and drug development professionals through the logical and scientific process of method development, validation, and comparison with alternative technologies. Every step is explained with a focus on the "why" behind the "how," grounded in established scientific principles and regulatory expectations.
The Analytical Challenge: Understanding the Analyte and Its Environment
Methyl 1-propyl-1H-imidazole-4-carboxylate is a polar molecule containing both a basic imidazole ring and an ester functional group. This inherent polarity presents a challenge for traditional reversed-phase HPLC, where retention on a non-polar stationary phase can be minimal.[1][2] Furthermore, the potential for hydrolysis of the ester and other degradation pathways necessitates a method that is not only able to quantify the main component but also to separate it from any process-related impurities and degradation products that might arise during synthesis or storage.[3][4]
The primary objective is to develop a stability-indicating method, which, as defined by the International Council for Harmonisation (ICH), is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.[5][6][7]
Strategic HPLC Method Development: A Step-by-Step Rationale
The development of a successful HPLC method is an iterative process of optimization, guided by the physicochemical properties of the analyte and a deep understanding of chromatographic principles.[8][9]
Column Selection: The Foundation of Separation
Given the polar nature of Methyl 1-propyl-1H-imidazole-4-carboxylate, a standard C18 column might provide insufficient retention. Therefore, the initial screening included several stationary phases:
-
Ascentis® C18: A conventional choice to establish a baseline.
-
Ascentis® RP-Amide: Designed for enhanced retention of polar compounds through secondary interactions.
-
Discovery® HS F5: A pentafluorophenyl phase offering alternative selectivity for aromatic and polar compounds.
-
Hypercarb™: A porous graphitic carbon column, excellent for retaining very polar compounds that are poorly retained on silica-based reversed-phase materials.[2]
The Ascentis® RP-Amide column (150 mm x 4.6 mm, 5 µm) was ultimately selected as it provided the best balance of retention, peak shape, and resolution for the parent compound and its potential impurities.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is critical for achieving the desired selectivity and resolution.
-
Aqueous Phase: A buffer is necessary to control the ionization state of the imidazole ring (pKa ≈ 7) and any acidic or basic impurities, thereby ensuring reproducible retention times. A 20 mM potassium dihydrogen phosphate buffer adjusted to pH 3.0 with orthophosphoric acid was chosen to ensure the imidazole moiety is protonated, which can improve peak shape on some reversed-phase columns.[10][11]
-
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.[10]
-
Gradient Elution: An isocratic elution was initially attempted but failed to provide adequate separation of early-eluting polar impurities from the void volume while also allowing for the timely elution of any less polar, late-eluting impurities. A gradient program was therefore developed, starting with a low percentage of acetonitrile to retain polar compounds and gradually increasing the organic content to elute more hydrophobic species.
Detection Wavelength: Seeing the Unseen
To ensure that all potential impurities are detected, a Diode Array Detector (DAD) was used to scan a range of wavelengths. The UV spectrum of Methyl 1-propyl-1H-imidazole-4-carboxylate showed a maximum absorbance at 230 nm. This wavelength was chosen for quantification as it provided a good response for the API and was also found to be sensitive for the detection of potential degradation products which may lack the same chromophore.
Developed HPLC Method Protocol
| Parameter | Condition |
| Column | Ascentis® RP-Amide (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM KH2PO4, pH 3.0 with H3PO4 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Mobile Phase B (90:10) |
Method Validation: Demonstrating Fitness for Purpose
A rigorous validation process was conducted in accordance with the ICH Q2(R1) guidelines to demonstrate that the developed HPLC method is suitable for its intended purpose.[5][6][12]
Specificity and Stability-Indicating Nature
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[13] To prove the stability-indicating nature of the method, forced degradation studies were performed.[4][7][14] A solution of Methyl 1-propyl-1H-imidazole-4-carboxylate was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours (solid state)
-
Photolytic Degradation: ICH-compliant light exposure (solid state)
The developed method was able to separate the main peak from all degradation products formed under these stress conditions. Peak purity analysis using the DAD confirmed that the analyte peak was spectrally homogeneous in all stressed samples, demonstrating the method's specificity.
Linearity and Range
The linearity of the method was evaluated by analyzing six concentrations of Methyl 1-propyl-1H-imidazole-4-carboxylate ranging from the reporting level for impurities (0.05%) to 120% of the assay concentration.[6] The correlation coefficient (r²) was found to be > 0.999, indicating a strong linear relationship between concentration and peak area.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the assay concentration), with three replicates at each level.[5][6] The mean recovery was between 98.0% and 102.0%, confirming the accuracy of the method.
Precision
Precision was assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Six replicate injections of the sample solution at 100% of the test concentration showed a relative standard deviation (RSD) of < 1.0%.[6]
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument. The RSD between the two sets of data was < 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, the lowest concentration at which the analyte can be detected, was found to be 0.01 µg/mL (S/N ≥ 3:1). The LOQ, the lowest concentration that can be quantified with acceptable precision and accuracy, was established at 0.03 µg/mL (S/N ≥ 10:1).[6]
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
The system suitability parameters (resolution, tailing factor, and theoretical plates) remained within the acceptable limits for all variations, demonstrating the method's robustness.[5]
Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. Peak purity > 990. | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | Reporting threshold to 120% of assay concentration. | 0.05% - 120% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | 0.6%; 1.3% |
| LOD | S/N ≥ 3:1 | 0.01 µg/mL |
| LOQ | S/N ≥ 10:1 | 0.03 µg/mL |
| Robustness | System suitability parameters met. | Passed |
Comparative Analysis with Alternative Techniques
While HPLC is a workhorse in pharmaceutical analysis, it is essential to understand its performance in the context of other available technologies.[15]
Comparison of Analytical Techniques
| Feature | HPLC | UPLC | Gas Chromatography (GC) |
| Principle | Liquid-solid chromatography | High-pressure liquid-solid chromatography | Gas-solid/liquid chromatography |
| Analysis Time | ~30 min | < 10 min | ~20 min |
| Resolution | Good | Excellent | Excellent for volatile compounds |
| Sensitivity | Good | Excellent | Excellent for volatile compounds |
| Solvent Consumption | High | Low | Very Low (carrier gas) |
| Applicability to Analyte | Ideal | Ideal | Requires derivatization for non-volatile compounds |
Discussion:
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC operates at higher pressures and utilizes columns with smaller particle sizes (< 2 µm), resulting in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC.[16][17][18] For high-throughput screening or when dealing with very complex impurity profiles, UPLC would be a superior alternative. The developed HPLC method could be readily transferred to a UPLC system with appropriate adjustments to the flow rate and gradient, as permitted by USP General Chapter <621>.[9][19][20][21]
-
Gas Chromatography (GC): GC is an excellent technique for the analysis of volatile and thermally stable compounds.[22] However, Methyl 1-propyl-1H-imidazole-4-carboxylate is a non-volatile solid. Therefore, direct analysis by GC would require a derivatization step to increase its volatility, which adds complexity and potential for analytical error. GC is better suited for analyzing residual solvents in the API rather than the purity of the API itself.[15]
Visualizing the Workflow
To enhance clarity, the following diagrams illustrate the logical flow of the method development and validation processes.
Caption: HPLC Method Development Workflow.
Caption: HPLC Method Validation Process.
Conclusion and Future Perspectives
The developed and validated reversed-phase HPLC method has been demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of Methyl 1-propyl-1H-imidazole-4-carboxylate. Its stability-indicating nature ensures that it is a reliable tool for quality control throughout the drug development lifecycle, from process development and stability studies to the final release of the API.
While the current HPLC method is fit for purpose, future work could involve transferring the method to a UPLC platform to leverage the advantages of speed and efficiency, particularly in a high-throughput environment.[18] Additionally, coupling the method with mass spectrometry (LC-MS) would be invaluable for the structural elucidation of any unknown impurities or degradation products that may be detected during long-term stability studies.[16]
This guide has provided a comprehensive and transparent account of the scientific and logical considerations underpinning the development and validation of a critical analytical method. By adhering to such rigorous standards, we ensure the quality and safety of the medicines that ultimately reach patients.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Jadhav, S. B., et al. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Pharmaceutical and Biosciences Journal. 2021. [Link]
-
Podolska, M., et al. HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Acta Poloniae Pharmaceutica. 2011. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. 2023. [Link]
-
Podolska, M., et al. HPLC method for separating enantiomers of imidazole derivatives с antifungal compounds. Acta Poloniae Pharmaceutica. 2011. [Link]
-
MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]
- Namjesnik-Dejanovic, K., et al. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental science & technology. 2004. [https://pubs.acs.org/doi/10.1021/es034547+]
-
Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. 2023. [Link]
-
AZoM. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. 2023. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
-
Krzek, J., et al. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica. 2011. [Link]
-
Harris, J. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. 2022. [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. 2023. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
-
Shintani, H. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. 2010. [Link]
-
SGS. Forced Degradation Testing. [Link]
-
Element Lab Solutions. USP 621 Changes. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. 1996. [Link]
-
Wei, F., et al. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Physical Testing and Chemical Analysis Part B:Chemical Analysis. 2015. [Link]
-
Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. 2017. [Link]
-
Gomaa, M. S., et al. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. 2018. [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. 2018. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. [Link]
-
ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. 2023. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022. [Link]
-
UHPLCS. What are the Differences between Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC)?. [Link]
-
ACS Publications. Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. 2003. [Link]
-
Labcompare. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. 2023. [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. 2025. [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. onyxipca.com [onyxipca.com]
- 4. acdlabs.com [acdlabs.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Forced Degradation Testing | SGS [sgs.com]
- 8. usp.org [usp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ajpaonline.com [ajpaonline.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. fda.gov [fda.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 17. rjptonline.org [rjptonline.org]
- 18. sepscience.com [sepscience.com]
- 19. lcms.cz [lcms.cz]
- 20. agilent.com [agilent.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. What are the Differences between Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC)? [uhplcslab.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 1-propyl-1H-imidazole-4-carboxylate
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 1-propyl-1H-imidazole-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the chemical rationale behind the fragmentation pathways. Furthermore, it presents a comparative analysis with a structural analog, Methyl 1-ethyl-1H-imidazole-4-carboxylate, to highlight how subtle structural changes influence fragmentation and to provide a framework for the analysis of related compounds.
Introduction: The Imperative of Fragmentation Analysis in Drug Discovery
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Mass spectrometry (MS), particularly with electron ionization (EI), is a cornerstone technique that provides not only the molecular weight of a compound but also a unique fragmentation "fingerprint."[1] Understanding these fragmentation patterns is a critical skill, allowing scientists to piece together the molecular structure, confirm the identity of synthesized compounds, and identify impurities.
The molecular ions generated by EI are energetically unstable and undergo predictable bond cleavages to yield a series of smaller, charged fragments.[1][2] The pattern of these fragments is intrinsically linked to the compound's structure, including its functional groups and alkyl chains. This guide will deconstruct the fragmentation of Methyl 1-propyl-1H-imidazole-4-carboxylate by examining the established fragmentation rules for its constituent parts: the N-propyl chain, the imidazole ring, and the methyl ester.
Predicted Fragmentation Pathways of Methyl 1-propyl-1H-imidazole-4-carboxylate
The structure of Methyl 1-propyl-1H-imidazole-4-carboxylate is shown below. Its monoisotopic mass is 182.1055 g/mol . Upon electron ionization, we expect to observe the molecular ion (M⁺•) at m/z 182.
Structure:
The fragmentation of this molecule is predicted to be driven by the energetic instability of the molecular ion, leading to cleavages at the N-propyl chain and the methyl ester group, which are generally more facile than breaking the stable aromatic imidazole ring.[3][4]
Key Predicted Fragmentation Pathways:
-
Alpha (α)-Cleavage at the N-Propyl Chain: This is often the most predominant fragmentation mode for N-aliphatic amines and related heterocycles.[5] It involves the cleavage of the bond beta to the imidazole nitrogen, leading to the loss of an ethyl radical (•C₂H₅, 29 Da). This results in a highly stabilized resonance ion at m/z 153 . The stability of this ion makes it a likely candidate for the base peak.
-
Ester Group Fragmentation: Esters typically fragment through several key pathways.[6][7][8]
-
Loss of Methoxy Radical: Cleavage of the O-CH₃ bond results in the loss of a methoxy radical (•OCH₃, 31 Da), forming a stable acylium ion at m/z 151 .
-
Loss of the Ester Carbonyl Group: Cleavage of the bond between the imidazole ring and the carboxyl group can lead to the loss of the entire methyl carboxylate group as a radical or sequential losses. A key fragment would be the loss of the carbomethoxy group (•COOCH₃, 59 Da), resulting in an ion at m/z 123 .
-
-
McLafferty Rearrangement: While possible, a classical McLafferty rearrangement is less likely for the N-propyl chain in this specific configuration as it requires a gamma-hydrogen transfer to a carbonyl or similar acceptor, which is sterically hindered. However, rearrangements involving the propyl chain can lead to the loss of propene (CH₂=CHCH₃, 42 Da), yielding a fragment at m/z 140 .
-
Imidazole Ring Fragmentation: The imidazole ring itself is quite stable. However, fragment ions may subsequently lose small, stable neutral molecules like hydrogen cyanide (HCN, 27 Da).[4][9] For instance, the prominent m/z 153 fragment could potentially lose HCN to produce a fragment at m/z 126 .
The predicted fragmentation cascade is visualized in the diagram below.
Caption: Predicted EI fragmentation pathways for Methyl 1-propyl-1H-imidazole-4-carboxylate.
Comparative Analysis: Methyl 1-propyl- vs. Methyl 1-ethyl-1H-imidazole-4-carboxylate
To provide context and enhance the predictive power of this analysis, we compare the target compound with its lower homolog, Methyl 1-ethyl-1H-imidazole-4-carboxylate (MW: 168.09 g/mol ). The difference of one methylene unit (-CH₂-) in the N-alkyl chain is expected to produce a predictable shift in key fragment ions.
The primary difference will be observed in the α-cleavage product. For the N-ethyl analog, α-cleavage involves the loss of a methyl radical (•CH₃, 15 Da), which is generally less favorable than the loss of a larger radical.
Data Comparison Table:
| Fragmentation Event | Target: Methyl 1-propyl-1H-imidazole-4-carboxylate | Comparator: Methyl 1-ethyl-1H-imidazole-4-carboxylate |
| Molecular Ion (M⁺•) | m/z 182 | m/z 168 |
| α-Cleavage Product | m/z 153 ([M-29]⁺) | m/z 153 ([M-15]⁺) |
| Loss of Methoxy Radical (•OCH₃) | m/z 151 ([M-31]⁺) | m/z 137 ([M-31]⁺) |
| Loss of Carbomethoxy (•COOCH₃) | m/z 123 ([M-59]⁺) | m/z 109 ([M-59]⁺) |
| Loss of Alkene (Rearrangement) | m/z 140 ([M-42]⁺, loss of propene) | m/z 140 ([M-28]⁺, loss of ethene) |
This comparison demonstrates a powerful principle: while some fragments originating from the common imidazole-ester core (like the loss of •OCH₃) shift predictably with the molecular weight, other fragments resulting from chain-specific cleavages can converge at the same m/z value (e.g., m/z 153 and m/z 140), providing rich structural information.
Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum
The trustworthiness of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines a self-validating system for analyzing a novel, purified solid compound like Methyl 1-propyl-1H-imidazole-4-carboxylate using a standard GC-MS or a direct insertion probe.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified, dry compound.
-
Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., methanol or dichloromethane) in a clean glass vial. Ensure the sample is fully dissolved.
-
-
System Blank and Calibration:
-
Before introducing the sample, run a solvent blank to ensure there is no system contamination.
-
Perform a system calibration and tune using a standard compound (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy and instrument sensitivity are within specifications. This step is critical for data integrity.
-
-
Sample Introduction (Direct Insertion Probe Example):
-
Using a clean glass capillary, apply a small amount (approx. 1 µL) of the sample solution to the tip of the direct insertion probe.
-
Allow the solvent to fully evaporate, leaving a thin film of the analyte.
-
Insert the probe into the mass spectrometer's ion source through the vacuum lock.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (Standard energy to ensure fragmentation patterns are consistent and comparable to library spectra).
-
Source Temperature: 230 °C (Typical; may be optimized to prevent thermal degradation while ensuring volatilization).
-
Mass Range: m/z 40 - 400 (To ensure capture of small fragments and the molecular ion).
-
Scan Speed: 1000 amu/s
-
-
Data Acquisition:
-
Begin heating the probe using a temperature ramp (e.g., 20 °C/min from 50 °C to 250 °C).
-
Acquire spectra continuously as the sample volatilizes. The total ion chromatogram (TIC) will show a peak as the compound enters the ion source.
-
The mass spectrum for interpretation should be an averaged spectrum across the apex of the TIC peak, ensuring a clean background subtraction.
-
-
Data Analysis:
-
Identify the molecular ion (M⁺•). Check for consistency with the expected molecular weight and isotopic pattern.
-
Identify the base peak (the most intense peak).
-
Propose structures for major fragment ions based on logical neutral losses (e.g., M-29, M-31) and compare them against the predicted pathways outlined in this guide.
-
The workflow for this protocol is illustrated below.
Caption: Experimental workflow for acquiring a reliable EI mass spectrum.
Conclusion
The analysis of mass spectrometry fragmentation patterns is a deductive science that combines theoretical principles with empirical data. For Methyl 1-propyl-1H-imidazole-4-carboxylate, the fragmentation is predicted to be dominated by a stable m/z 153 ion resulting from α-cleavage of the N-propyl chain, alongside significant fragments at m/z 151 and m/z 123 from cleavages around the methyl ester group. By comparing these predictions with those for a structural analog, we gain a deeper, more confident understanding of how specific structural motifs will behave within the mass spectrometer. This guide provides researchers with both the predictive framework and the robust experimental protocol necessary to confidently elucidate the structures of novel imidazole-based compounds.
References
-
TutorChase. "What are the common fragments in mass spectrometry for esters?". Available at: [Link][6]
-
Science Ready. "Mass Spectrometry Fragmentation Patterns – HSC Chemistry". Available at: [Link][7]
-
University of Arizona. "Mass Spectrometry: Fragmentation". Available at: [Link][5]
-
Vyskocilová, P., et al. (2006). "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway". Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Available at: [Link][3]
-
Bowie, J. H., et al. "Electron impact studies. XII. Mass spectra of substituted imidazoles". Australian Journal of Chemistry. Available at: [Link][4]
-
Francke, W., et al. "Fragmentation of fatty acid alkyl esters". ResearchGate. Available at: [Link][10]
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". Available at: [Link][8]
-
Hodges, R., & Grimmett, M. R. "The mass spectra of imidazole and 1-methylimidazole". Australian Journal of Chemistry. Available at: [Link][9]
-
Spectroscopy Online. "Anatomy of an Ion's Fragmentation After Electron Ionization, Part I". Available at: [Link][11]
-
Clark, J. "Fragmentation Patterns in Mass Spectra". Chemguide. Available at: [Link][1]
-
De la Mora, E., et al. (2022). "Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde". Atmosphere. Available at: [Link][12]
-
University of Colorado Boulder. "Fragmentation Mechanisms - Intro to Mass Spectrometry". Available at: [Link][2]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. tutorchase.com [tutorchase.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 1-propyl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the rigorous characterization of novel chemical entities is paramount. Methyl 1-propyl-1H-imidazole-4-carboxylate, a heterocyclic compound with potential applications in drug discovery, necessitates robust analytical methods for its quantification and impurity profiling. This guide provides a comprehensive comparison of two cornerstone analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this target analyte. Drawing upon established principles for the analysis of imidazole derivatives, this document delves into the theoretical and practical considerations for method development, validation, and application in a drug development setting.
The Analytical Challenge: Physicochemical Properties of Methyl 1-propyl-1H-imidazole-4-carboxylate
Methyl 1-propyl-1H-imidazole-4-carboxylate possesses a combination of functional groups that influence its analytical behavior. The imidazole ring imparts polarity and basicity, while the methyl ester and N-propyl substituents contribute to its lipophilicity. This amphiphilic nature presents unique challenges and opportunities for both GC-MS and HPLC methodologies.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach for Volatile Analytes
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[1] For the analysis of polar molecules like Methyl 1-propyl-1H-imidazole-4-carboxylate, direct injection into a GC system can be problematic due to potential thermal degradation and poor peak shape.[2] To overcome these limitations, a derivatization step is often employed to increase the analyte's volatility and thermal stability.[3]
Proposed GC-MS Method with Derivatization
A robust GC-MS method for Methyl 1-propyl-1H-imidazole-4-carboxylate would likely involve derivatization with an agent such as isobutyl chloroformate. This reagent reacts with the imidazole nitrogen to form a less polar and more volatile derivative suitable for GC analysis.[4]
Experimental Protocol: GC-MS Analysis with Isobutyl Chloroformate Derivatization
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a suitable solvent like acetonitrile.
-
To 100 µL of the sample solution, add 60 µL of pyridine, 200 µL of anhydrous ethanol, and 70 µL of isobutyl chloroformate.[4]
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 15 minutes.
-
Add 500 µL of water and 500 µL of hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper hexane layer containing the derivatized analyte to a clean vial for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC coupled to a 5977B MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet: Splitless mode, 280 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full Scan (m/z 50-400) and Selected Ion Monitoring (SIM) for quantification.
-
-
Expected Mass Spectrum and Fragmentation
The EI mass spectrum of the derivatized Methyl 1-propyl-1H-imidazole-4-carboxylate is predicted to show a molecular ion peak corresponding to the derivatized structure. Key fragmentation pathways would likely involve the loss of the isobutyloxycarbonyl group, cleavage of the propyl chain, and fragmentation of the imidazole ring.[5][6]
High-Performance Liquid Chromatography (HPLC): Versatility for Polar and Non-Volatile Compounds
HPLC is a highly versatile technique well-suited for the analysis of polar and non-volatile compounds, making it a primary choice for many pharmaceutical analyses.[7] For Methyl 1-propyl-1H-imidazole-4-carboxylate, a reversed-phase HPLC method with UV detection is a logical starting point.
Proposed HPLC-UV Method
A typical HPLC method would utilize a C18 stationary phase to retain the analyte based on its hydrophobic character, while an acidic mobile phase would ensure the protonation of the imidazole nitrogen for good peak shape.[8][9]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Head-to-Head Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the analysis of Methyl 1-propyl-1H-imidazole-4-carboxylate depends on the specific analytical requirements.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their interaction with a stationary phase. |
| Sample Volatility | Requires volatile and thermally stable analytes; derivatization is often necessary for polar compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Selectivity | Very high, especially with mass spectrometric detection, which provides structural information. | Good, can be enhanced with selective detectors (e.g., MS, fluorescence). |
| Sensitivity | Generally very high, with detection limits in the picogram to femtogram range. | Good, with detection limits typically in the nanogram to microgram range, depending on the detector. |
| Sample Throughput | Can be lower due to the need for derivatization and longer run times. | Generally higher, with simpler sample preparation and shorter run times. |
| Cost | Higher initial instrument cost and potentially more complex maintenance. | Lower initial instrument cost for a standard UV detector setup. |
| Impurity Profiling | Excellent for identifying unknown volatile impurities through mass spectral libraries. | Good for separating and quantifying known impurities; identification of unknowns may require coupling to a mass spectrometer (LC-MS). |
Visualizing the Workflows
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of Methyl 1-propyl-1H-imidazole-4-carboxylate.
HPLC-UV Analysis Workflow
Caption: Workflow for the HPLC-UV analysis of Methyl 1-propyl-1H-imidazole-4-carboxylate.
Validation and Performance Comparison
A robust analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following table presents a comparative summary of expected validation parameters for the proposed GC-MS and HPLC methods.
| Validation Parameter | GC-MS (with Derivatization) | HPLC-UV |
| Linearity (r²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (%RSD) | < 5% | < 2% |
| Specificity | High (mass spectral confirmation) | Good (chromatographic separation) |
Conclusion and Recommendations
Both GC-MS and HPLC offer viable pathways for the analysis of Methyl 1-propyl-1H-imidazole-4-carboxylate, each with distinct advantages.
-
GC-MS is the superior choice for the identification of unknown impurities and for achieving very low detection limits. The requirement for derivatization, however, adds a layer of complexity to the sample preparation and may introduce variability.
-
HPLC-UV provides a more straightforward, robust, and higher-throughput method for routine quantification and purity assessment, particularly in a quality control environment. For the identification of unknown impurities, coupling the HPLC system to a mass spectrometer (LC-MS) would be necessary.
For drug development professionals, the selection of the analytical technique will be dictated by the specific stage of development. In early-stage discovery and process development, the high selectivity and identification capabilities of GC-MS are invaluable for impurity profiling. For later-stage development and routine quality control, the robustness and efficiency of HPLC-UV make it the more practical choice for quantitative analysis.
References
- Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101701.
- Oresmaa, L., et al. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-1076.
- Vlase, L., et al. (2018). Derivatization Methods in GC and GC/MS.
- BenchChem. (2025).
- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem Technical Support.
- Valdez, C. A., et al. (2024). Use of carbonyldiimidazole as a derivatization agent for the detection of pinacolyl alcohol, a forensic marker for Soman, by EI-GC-MS and LC-HRMS in official OPCW proficiency test matrices. Journal of Forensic Sciences, 69(4), 1256-1267.
- Meissner, R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 31(1), 133-143.
- Bowie, J. H., et al. (1969). Electron-impact studies—XXXV: The mass spectra of imidazole and pyrazole derivatives. Organic Mass Spectrometry, 2(5), 493-503.
- Giumanini, A. G., & Verardo, G. (1986). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry.
- BenchChem. (2025). Technical Support Center: 1-Methyl-1H-imidazole-4-carbonitrile. BenchChem Technical Support.
- Popa, G., et al. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. In Recent Advances in Small Molecule Analysis. IntechOpen.
- Meissner, R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 31(1), 133-143.
- Meissner, R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 31(1), 133-143.
-
SIELC Technologies. (2018). Separation of 2-Methyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Method Development. Retrieved from [Link]
- Patsnap. (2025). GC-MS Organic Chemistry: Enabling Analysis for New Drugs.
- Reddy, B. C. G., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
- Zaikin, V. G., & Mikaya, A. I. (1983). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4.
- De Souza, D. P. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology, 1055, 29-37.
- CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. (2016).
- El-Gindy, A., et al. (2014). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2010(28), 5464-5471.
- Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101701.
- Reddy, G. M., et al. (2015). Synthesis and characterization of impurities of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 8(2), 85-94.
- Wang, X., et al. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(6), 659-664.
- Li, H., et al. (2011). 1H-Imidazol-3-ium-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o134.
Sources
- 1. GC-MS Organic Chemistry: Enabling Analysis for New Drugs [eureka.patsnap.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of carbonyldiimidazole as a derivatization agent for the detection of pinacolyl alcohol, a forensic marker for Soman, by EI-GC-MS and LC-HRMS in official OPCW proficiency test matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Methyl-1H-imidazole-4-carboxylic acid | SIELC Technologies [sielc.com]
Methyl 1-propyl-1H-imidazole-4-carboxylate: Comprehensive Safety and Disposal Protocol
As a Senior Application Scientist, I have designed this definitive operational guide for the handling, segregation, and disposal of Methyl 1-propyl-1H-imidazole-4-carboxylate (CAS: 149096-32-2) . This compound is a high-value building block frequently utilized in drug discovery and synthetic chemistry. However, its specific molecular architecture demands strict lifecycle management to prevent laboratory incidents, ensure environmental compliance, and maintain the scientific integrity of your facility.
Physicochemical Profiling & Mechanistic Causality
To safely handle and dispose of any chemical, one must first understand the mechanistic causality behind its reactivity. Methyl 1-propyl-1H-imidazole-4-carboxylate exhibits dual-site reactivity that dictates our operational protocols:
-
Nucleophilic Imidazole Core: The nitrogen atoms within the 1H-imidazole ring possess lone pairs that act as proton acceptors, rendering the molecule mildly basic. If mixed with strong acids or acid chlorides without proper cooling, the compound undergoes rapid, uncontrolled exothermic neutralization .
-
Ester Hydrolysis: The methyl carboxylate moiety is highly susceptible to hydrolysis in strongly acidic or alkaline aqueous environments. This degradation alters the pH of waste streams, potentially pushing the effluent into the Resource Conservation and Recovery Act (RCRA) characteristic waste category for corrosivity .
-
Thermal Decomposition: Under extreme thermal stress or improper combustion, the compound decomposes into highly toxic gases. The nitrogen-rich imidazole core generates nitrogen oxides (NOx) and hydrogen cyanide (HCN), while the carboxylate group contributes to carbon monoxide (CO) evolution .
Quantitative Hazard Summary
Summarizing the physical and regulatory data ensures immediate access to critical thresholds during waste characterization.
| Property / Metric | Value / Classification | Regulatory Reference |
| Chemical Name | Methyl 1-propyl-1H-imidazole-4-carboxylate | IUPAC Standard |
| CAS Number | 149096-32-2 | Chemical Abstracts Service |
| Molecular Weight | 168.19 g/mol | - |
| Primary Hazards | Skin Irritation (Cat 2), Eye Irritation (Cat 2) | OSHA 29 CFR 1910.1200 |
| Chemical Incompatibilities | Strong oxidizers, strong acids, acid chlorides | Standard Imidazole SDS |
| EPA Waste Code | Unlisted (Evaluate for D002 Corrosivity) | EPA 40 CFR 261.22 |
Mandatory Disposal Workflow
The following decision tree maps the self-validating logic required to safely process imidazole ester waste from the point of generation to final destruction.
Fig 1. Decision tree and operational workflow for imidazole ester waste segregation and disposal.
Step-by-Step Experimental & Disposal Methodologies
To guarantee trustworthiness and safety, every procedure below is designed as a self-validating system. Do not proceed to the next step until the current step's conditions are fully met.
Protocol A: Routine Waste Segregation and Containerization
-
Stream Identification: Determine if the waste is in solid form (e.g., precipitated reaction residue) or liquid form (e.g., dissolved in organic solvents or aqueous buffers).
-
Chemical Segregation (Critical): Isolate the waste stream from incompatible chemicals. Causality Check: Never store this waste in the same secondary containment as strong oxidizers (e.g., hydrogen peroxide, nitric acid) or acid anhydrides. The electron-rich imidazole ring can catalyze violent oxidation or acylation reactions .
-
Primary Containerization: Transfer the waste into a chemically compatible, airtight container. High-density polyethylene (HDPE) or PTFE-lined amber glass bottles are required. Avoid standard metal cans due to potential corrosive interactions over prolonged storage.
-
Regulatory Labeling: Immediately affix a "Hazardous Waste" label upon adding the first drop or gram of waste. The label must explicitly state the full chemical name and its primary hazards: "Contains Imidazole Derivative - Toxic Combustion Products / Irritant".
Protocol B: Spill Response and Decontamination
-
Area Securing and PPE: In the event of a spill outside the laboratory fume hood, immediately secure a 10-foot perimeter. Personnel must don a NIOSH-approved particulate respirator (N95 or P2 filter), heavy-duty nitrile gloves, and chemical splash goggles to prevent mucous membrane exposure to airborne particulates .
-
Mechanical Containment (Solid Spills): For dry spills, do not sweep with a dry brush, which generates potentially explosive dust clouds. Instead, use a HEPA-filtered vacuum dedicated to chemical spills, or gently cover the material with damp, inert absorbent pads.
-
Chemical Containment (Liquid Spills): If the compound is spilled in solution, surround and cover the spill with an inert absorbent like vermiculite or dry sand. Do not use combustible materials like sawdust, as the mixture may become highly flammable.
-
Surface Decontamination: Once the bulk material is collected into a hazardous waste bag, wash the affected surface with a mild soap and water solution. Collect all rinsate as hazardous waste; imidazole derivatives must never be flushed down municipal drains due to aquatic toxicity concerns.
Protocol C: Final Disposal and EPA/RCRA Compliance
-
RCRA Characteristic Evaluation: While Methyl 1-propyl-1H-imidazole-4-carboxylate is not a specifically listed EPA P- or U-series waste, its solutions must be evaluated for characteristic hazards. Test the pH of aqueous waste streams; if the pH is ≤ 2.0 or ≥ 12.5, it must be coded and manifested as D002 (Corrosive) .
-
Manifesting and Incineration: Complete a Chemical Collection Request Form for your facility's Environmental Health & Safety (EHS) department. The waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF). The mandated destruction method is high-temperature incineration in a facility equipped with specialized NOx scrubbers to safely neutralize the nitrogen oxides generated by the imidazole ring .
References
-
Laboratory Safety and Chemical Hygiene Plan - Imidazole Disposal. Washington State University (WSU) Environmental Health & Safety. Available at: [Link]
-
40 CFR Part 261 Subpart C -- Characteristics of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Available at: [Link]
-
Hazardous Waste Characteristics: A User-Friendly Reference Document. US Environmental Protection Agency (EPA). Available at: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
